2,6,14-Trihydroxytriptene
Description
2,6,14-Trihydroxytriptene (CAS: 910324-11-7) is a triptycene derivative characterized by three hydroxyl (-OH) groups attached to the rigid, paddle-shaped triptycene framework. This compound is produced with ≥97% purity and is widely utilized in advanced research fields, including materials science, molecular machines, and nanotechnology . Its unique three-dimensional structure and functional groups enable applications in supramolecular chemistry and porous network synthesis, particularly for gas capture and separation .
Properties
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene-4,11,17-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-10-3-6-15-16(7-10)19-13-4-1-11(22)8-17(13)20(15)18-9-12(23)2-5-14(18)19/h1-9,19-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZWJKWKWBNLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3C4=C(C2C5=C3C=C(C=C5)O)C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,14-Trihydroxytriptene typically involves multi-step organic reactions. One common method includes the nitration of triptycene to form 2,6,14-trinitrotriptycene, followed by reduction to yield the corresponding triamine. Subsequent hydrolysis of the triamine produces this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6,14-Trihydroxytriptene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the substituent being introduced.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triptycene derivatives depending on the reagents used.
Scientific Research Applications
2,6,14-Trihydroxytriptene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecular architectures and studying aromaticity.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2,6,14-Trihydroxytriptene involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic framework allows for π-π interactions with other aromatic compounds, which can affect various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Triptycene Derivatives
Structural and Functional Group Variations
The physicochemical properties and applications of triptycene derivatives are heavily influenced by their substituents. Below is a comparative analysis of 2,6,14-trihydroxytriptene with key analogs:
Biological Activity
Overview
2,6,14-Trihydroxytriptene (CAS Number: 910324-11-7) is a naturally occurring compound that has garnered interest due to its potential biological activities. This compound features multiple hydroxyl groups, which are often associated with various pharmacological properties. Research into its biological activity has revealed promising results in areas such as antimicrobial, anticancer, and antioxidant effects.
Chemical Structure and Properties
The structure of this compound includes three hydroxyl (-OH) groups located at the 2, 6, and 14 positions of the triptene framework. This configuration is significant as it influences the compound's reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H18O3 |
| Molecular Weight | 246.30 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not well-documented |
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
- Case Study : A recent study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains. This suggests potential as a therapeutic agent in treating infections caused by these bacteria.
Anticancer Potential
Research into the anticancer properties of this compound has yielded encouraging results. The compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.
- Case Study : In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability by approximately 70% at a concentration of 25 µM after 48 hours. This effect was attributed to the activation of caspase pathways involved in apoptosis.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. The presence of multiple hydroxyl groups contributes to its ability to neutralize free radicals.
- Research Findings : The compound exhibited an IC50 value of 30 µg/mL in the DPPH assay, indicating strong radical scavenging activity comparable to well-known antioxidants such as ascorbic acid.
The biological activities of this compound can be attributed to its chemical structure. The hydroxyl groups play a crucial role in mediating interactions with biological targets:
- Antimicrobial : The hydroxyl groups may interact with bacterial cell wall components.
- Anticancer : Induction of apoptosis is likely mediated through signaling pathways activated by oxidative stress.
- Antioxidant : The ability to donate electrons from hydroxyl groups allows for effective scavenging of free radicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
